![molecular formula C24H19N5O2S B2581312 5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924824-16-8](/img/structure/B2581312.png)
5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structures common in pharmaceuticals and other biologically active compounds . It includes a triazole ring, a common component of many drugs . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are often synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthesis Techniques
Research demonstrates various synthesis techniques for similar compounds, highlighting their potential as intermediates for further chemical reactions. For instance, a catalyst- and solvent-free synthesis technique involving microwave-assisted Fries rearrangement has been developed for efficient regioselective synthesis of heterocyclic amides. These compounds serve as strategic intermediates for further chemical transformations, indicating a potential route for synthesizing compounds with structural similarities to the specified chemical (Moreno-Fuquen et al., 2019).
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity. This underscores the potential therapeutic applications of compounds within this chemical family against viral infections, suggesting a possible research direction for the specified compound in virology and antiviral drug development (Hebishy et al., 2020).
Antioxidative Activity
The synthesis and antioxidative activity assessment of S-substituted derivatives of triazole-thiones reveal the potential of these compounds in scavenging free radicals. This highlights a possible application in developing antioxidant agents, contributing to research in oxidative stress and related diseases (Tumosienė et al., 2014).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This suggests that structurally similar compounds might also possess antimicrobial properties, offering a pathway for research into novel antibiotics (Bektaş et al., 2007).
Light Harvesting and NLO Properties
Quantum mechanical studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds have revealed their potential light harvesting properties and nonlinear optical (NLO) properties. This indicates a promising area for the design of new materials for optoelectronic applications, suggesting that the specified compound could be of interest in materials science and photovoltaic research (Mary et al., 2019).
Future Directions
properties
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-15-22(24(30)25-20-10-6-7-11-21(20)32-2)26-28-29(15)17-12-13-19-18(14-17)23(31-27-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRTXEMTBBOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)
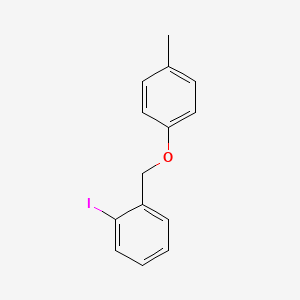
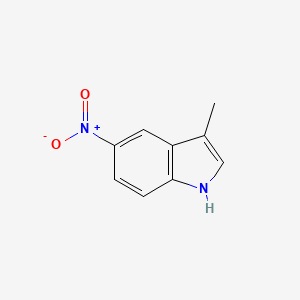
![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
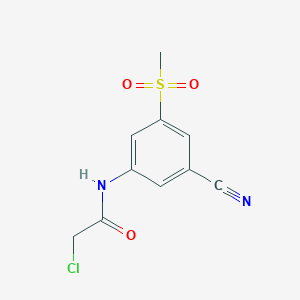

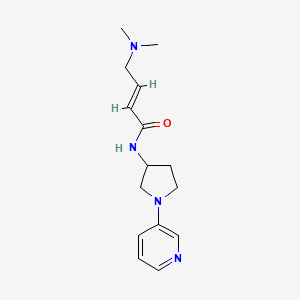
methyl}quinolin-8-ol](/img/structure/B2581245.png)
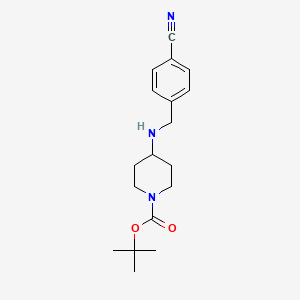

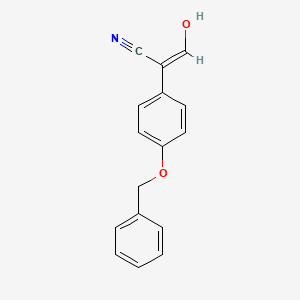
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)